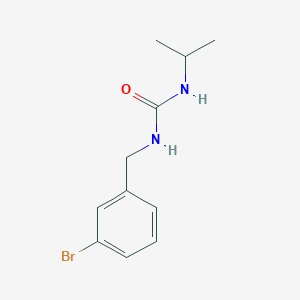
1-(3-Bromobenzyl)-3-isopropylurea
Übersicht
Beschreibung
“1-(3-Bromobenzyl)piperidine” is a compound that has a similar structure to the requested compound . It has a molecular formula of C12H16BrN and an average mass of 254.166 Da .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like reduction, acylation, alkylation, and bromination . For instance, 3-Bromobenzyl bromide undergoes reduction with diethylzinc in the presence of Pd (PPh 3) 4 to yield a corresponding hydrocarbon .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely. For example, 3-Bromobenzyl bromide was used in the synthesis of various compounds, including 1,7-di(3-bromobenzyl)cyclen and substituted 8-arylquinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For “1-(3-Bromobenzyl)piperidine”, the density is 1.3±0.1 g/cm3, the boiling point is 302.9±17.0 °C at 760 mmHg, and the flash point is 137.0±20.9 °C .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
The compound is used in domino [Pd]-catalysis for synthesizing isobenzofuran-1(3H)-ones, with broad substrate scope and application in the synthesis of drugs like antiplatelet drug n-butyl phthalide and cytotoxic agonist 3a-[4'-methoxylbenzyl]-5,7-dimethoxyphthalide (Mahendar & Satyanarayana, 2016).
It's involved in Pd-catalyzed direct arylation processes, aiding in the synthesis of complex organic structures like 3-halopyrazolo[5,1-a]isoindoles (Brahim, Ammar, Soulé, & Doucet, 2016).
Analytical Chemistry
- Utilized in the separation and determination of isomers in chromatography, demonstrating effectiveness in complex chemical analyses (Kluska et al., 2014).
Electrochemical Applications
- A key component in the electroreductive synthesis of organic derivatives like 1-(bromobenzyl)-isoquinoline, which are pivotal in the synthesis of natural alkaloids (Shono, Miyamoto, Mizukami, & Hamaguchi, 1981).
Environmental and Material Sciences
- Its derivatives, such as thioureas, have been studied as corrosion inhibitors for materials like carbon steel, highlighting its potential in material preservation (Torres et al., 2014).
Biotechnological Production
- Involved in the biotechnological production of compounds like cis-1,2-dihydrocatechols, used as starting materials for synthesizing complex organic molecules (Vila et al., 2013).
Antitumor Activity
- Some derivatives, like S-(p-bromobenzyl)glutathione, show potential as antitumor agents, inhibiting the growth of certain cancer cells (Thornalley, Ladan, Ridgway, & Kang, 1996).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8(2)14-11(15)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUSNPIQDLXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-3-isopropylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





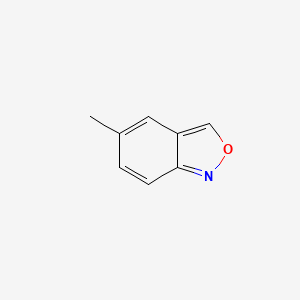
![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)
![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
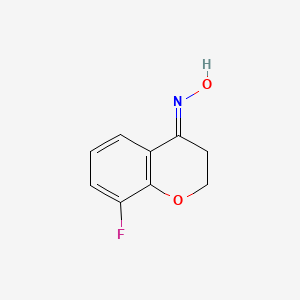
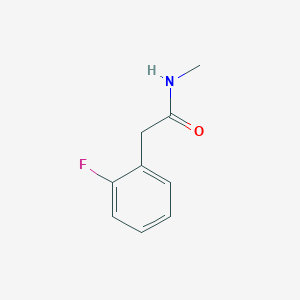

![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)

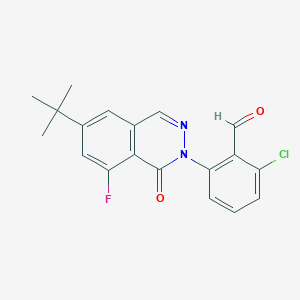
![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)